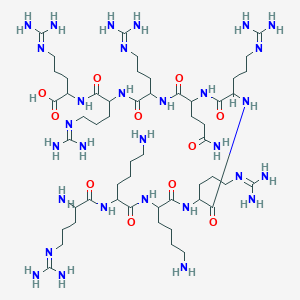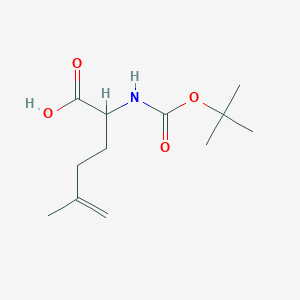
(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Solution-Phase Synthesis: This method involves the preparation of fully protected peptide segments, which are then condensed in organic solvents.
Industrial Production Methods: Industrial production typically involves large-scale SPPS due to its efficiency and automation capabilities . The use of automated peptide synthesizers allows for the rapid and precise assembly of peptides containing Boc-D-5,6-Dehydrohomoleucine .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve the use of strong acids like trifluoroacetic acid for Boc deprotection.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Boc-D-5,6-Dehydrohomoleucine is widely used in the synthesis of peptides and proteins, serving as a building block for more complex molecules .
Biology: In biological research, this compound is used to study protein structure and function, as well as enzyme-substrate interactions .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, Boc-D-5,6-Dehydrohomoleucine is used in the large-scale synthesis of peptide drugs .
Mecanismo De Acción
The mechanism of action of Boc-D-5,6-Dehydrohomoleucine primarily involves its role as a building block in peptide synthesis . The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions . Upon deprotection, the amino group can participate in peptide bond formation, allowing for the assembly of complex peptides and proteins .
Comparación Con Compuestos Similares
Boc-D-Leucine: Similar in structure but lacks the double bond in the hex-5-enoic acid moiety.
Boc-D-Valine: Another Boc-protected amino acid used in peptide synthesis.
Boc-D-Alanine: A simpler Boc-protected amino acid with a smaller side chain.
Uniqueness: Boc-D-5,6-Dehydrohomoleucine is unique due to the presence of the double bond in its side chain, which can participate in additional chemical reactions such as oxidation and reduction . This makes it a versatile building block in peptide synthesis, allowing for the creation of more complex and diverse peptide structures .
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h9H,1,6-7H2,2-5H3,(H,13,16)(H,14,15) |
Clave InChI |
XIWUKCHYUNMNFR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


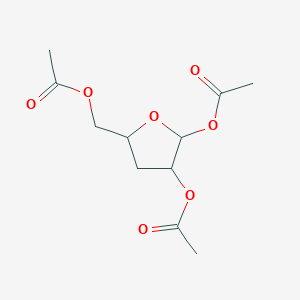
![3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12321048.png)
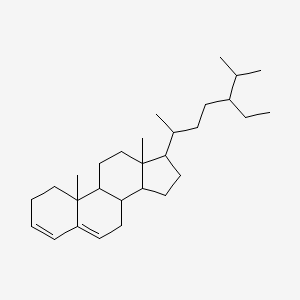
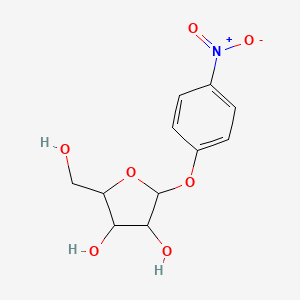
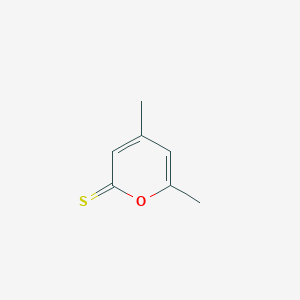

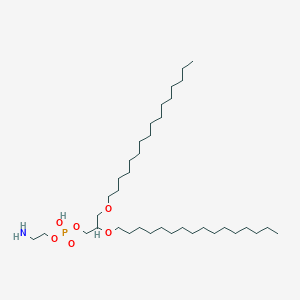
![(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride](/img/structure/B12321096.png)
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate](/img/structure/B12321098.png)
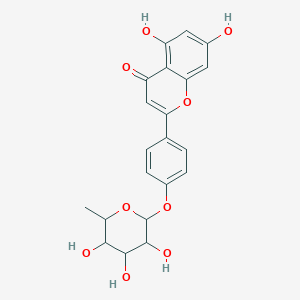
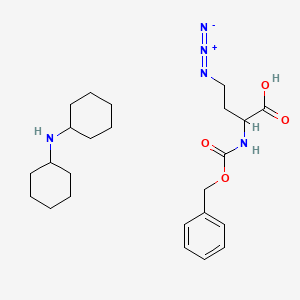

![(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)
